molecular formula C16H12BrNO B1373711 3-(3-Bromophenyl)-4'-cyanopropiophenone CAS No. 898782-15-5

3-(3-Bromophenyl)-4'-cyanopropiophenone

Cat. No. B1373711
CAS RN: 898782-15-5
M. Wt: 314.18 g/mol
InChI Key: XZTIYPZOWJPDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-4'-cyanopropiophenone (3-BPCP) is a phenyl-substituted cyanopropiophenone with a molecular formula of C12H9BrN2O. It is a colorless solid with a melting point of 99-101°C and a boiling point of 300°C. 3-BPCP is a useful synthetic intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Synthesis of Coumarin Derivatives

3-(3-Bromophenyl)-4’-cyanopropiophenone: serves as a precursor in the synthesis of coumarin derivatives, which are a significant class of organic compounds. Coumarins have diverse applications, including medicinal chemistry, where they are studied for their potential therapeutic effects . The bromine atom in the compound can be utilized for further functionalization through reactions like Suzuki cross-coupling, allowing for the creation of a wide range of coumarin-based molecules.

Development of Phthalocyanine Dyes

This compound is instrumental in the synthesis of phthalocyanine dyes. Phthalocyanines are used in dyeing fabrics and also have applications in photodynamic therapy . The bromine substituent offers a reactive site for introducing various functional groups that can alter the photophysical properties of the phthalocyanines.

Pharmaceutical Intermediates

The bromophenyl group in 3-(3-Bromophenyl)-4’-cyanopropiophenone is a valuable intermediate in pharmaceutical research. It can be used to synthesize a variety of bioactive molecules, potentially leading to the development of new drugs .

properties

IUPAC Name

4-[3-(3-bromophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-15-3-1-2-12(10-15)6-9-16(19)14-7-4-13(11-18)5-8-14/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTIYPZOWJPDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-4'-cyanopropiophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)-4'-cyanopropiophenone
Reactant of Route 2
Reactant of Route 2
3-(3-Bromophenyl)-4'-cyanopropiophenone
Reactant of Route 3
Reactant of Route 3
3-(3-Bromophenyl)-4'-cyanopropiophenone
Reactant of Route 4
Reactant of Route 4
3-(3-Bromophenyl)-4'-cyanopropiophenone
Reactant of Route 5
Reactant of Route 5
3-(3-Bromophenyl)-4'-cyanopropiophenone
Reactant of Route 6
3-(3-Bromophenyl)-4'-cyanopropiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.